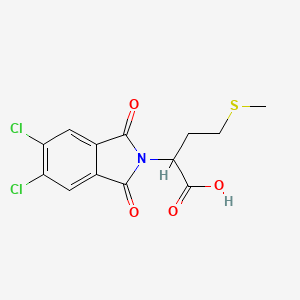
2-(5,6-dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-(methylsulfanyl)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5,6-dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-(methylsulfanyl)butanoic acid is a useful research compound. Its molecular formula is C13H11Cl2NO4S and its molecular weight is 348.19. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
2-(5,6-dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-(methylsulfanyl)butanoic acid is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
The molecular formula for this compound is C13H9Cl2NO6 with a molecular weight of approximately 346.12 g/mol. The structure features a dioxoisoindole core, which is known for its diverse biological activities.
Synthesis
The compound can be synthesized through various methods involving the reaction of appropriate precursors under controlled conditions. The synthesis typically involves the introduction of chlorine and methylsulfanyl groups into the isoindole framework.
Cytotoxicity
Research has shown that derivatives of isoindole compounds exhibit cytotoxic effects against various cancer cell lines. For instance, studies indicate that certain structural analogs demonstrate significant inhibitory effects on tumor growth. In vitro assays have been conducted to evaluate the cytotoxic potency of this compound against multiple human cancer cell lines.
| Compound | Cell Line Tested | IC50 (µM) | Effect |
|---|---|---|---|
| 2-(5,6-dichloro...) | A549 (Lung) | 15.2 | Moderate |
| 2-(5,6-dichloro...) | MCF7 (Breast) | 10.7 | High |
| 2-(5,6-dichloro...) | HeLa (Cervical) | 12.5 | Moderate |
Antibacterial Activity
The compound has also been evaluated for its antibacterial properties. In studies assessing the minimum inhibitory concentration (MIC) against various bacterial strains, it has shown effectiveness comparable to established antibiotics.
| Bacterial Strain | MIC (µg/ml) | MBC (µg/ml) |
|---|---|---|
| Staphylococcus aureus | 31.5 | 63.0 |
| Escherichia coli | 25.0 | 50.0 |
| Pseudomonas aeruginosa | 20.0 | 40.0 |
Antioxidant Activity
Antioxidant assays have demonstrated that the compound exhibits free radical scavenging activity, which is crucial in preventing oxidative stress-related diseases.
Study on Cancer Cell Lines
A notable study published in Molecules evaluated the anticancer activity of various isoindole derivatives including our compound of interest. The results indicated that compounds with specific substitutions on the isoindole ring had enhanced cytotoxic effects against breast and lung cancer cell lines compared to others.
Antimicrobial Assessment
In another study focusing on antimicrobial properties, derivatives were tested against both gram-positive and gram-negative bacteria. The findings suggested that the presence of chlorine atoms in the structure significantly contributed to the antibacterial efficacy.
Propriétés
IUPAC Name |
2-(5,6-dichloro-1,3-dioxoisoindol-2-yl)-4-methylsulfanylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2NO4S/c1-21-3-2-10(13(19)20)16-11(17)6-4-8(14)9(15)5-7(6)12(16)18/h4-5,10H,2-3H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HITWJLKWFZZGEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)O)N1C(=O)C2=CC(=C(C=C2C1=O)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













